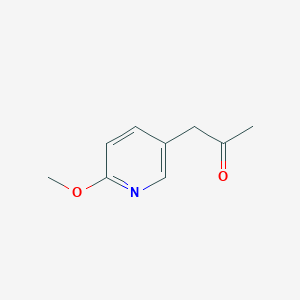

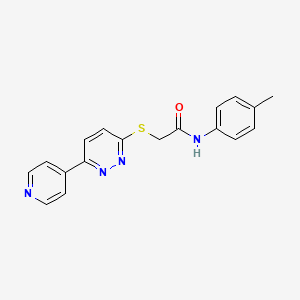

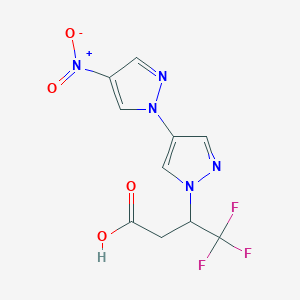

![molecular formula C14H17N3O2 B3009246 1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954578-37-1](/img/structure/B3009246.png)

1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2 and 7 positions . This core is substituted with a butan-2-yl group at the 1-position, a cyclopropyl group at the 6-position, and a carboxylic acid group at the 4-position .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be made via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis

The pyrazolo[3,4-b]pyridine core of the molecule is aromatic, stable, and flat. It is an isostere of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient . This polarization allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at a later stage of functional group modification .Chemical Reactions Analysis

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles can regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicates that the reaction proceeds through the carbocation intermediate .Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]quinolinones

Pyrazolo[3,4-b]quinolinones are compounds with significant biological properties, including being GSK3 inhibitors, tubulin inhibitors, and phosphoinositide 3-kinase inhibitors . The compound can be used as a catalyst in the green synthesis of these quinolinones, offering a more sustainable and less wasteful method of production.

Neuroprotective Applications

As an endogenous metabolite of L-tryptophan, pyridine-2-carboxylic acid derivatives have been reported to possess neuroprotective effects . Research into the compound could lead to the development of new treatments for neurological disorders.

Immunological Effects

The same metabolite has also shown a range of immunological effects . Studying this compound could enhance our understanding of immune responses and lead to novel immunotherapies.

Anti-proliferative Properties

With reported anti-proliferative effects, this compound could be pivotal in the development of new anticancer drugs . Its role in inhibiting cell proliferation makes it a candidate for further research in cancer treatment strategies.

Agricultural Chemical Research

While specific applications in agriculture are not directly cited, the compound’s role in the synthesis of biologically active molecules suggests potential in developing pest-resistant crop treatments or growth enhancers .

Material Science Innovations

In material science, the compound could be used to develop new catalytic processes or materials with unique properties, such as enhanced durability or reactivity .

Future Directions

The future directions for this compound could involve further exploration of its medicinal properties, given the promising antituberculotic activity exhibited by some pyrazolo[3,4-b]pyridine derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name |

1-butan-2-yl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-8(2)17-13-11(7-15-17)10(14(18)19)6-12(16-13)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNVJPTVIHFKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

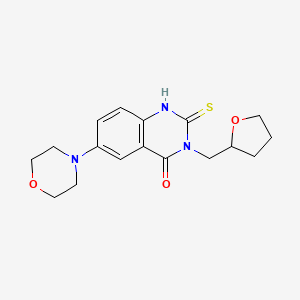

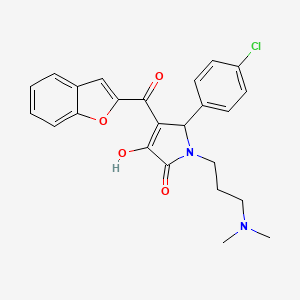

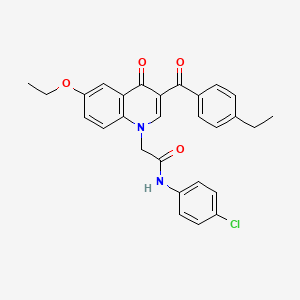

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

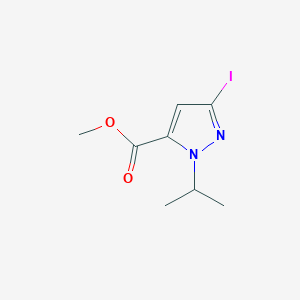

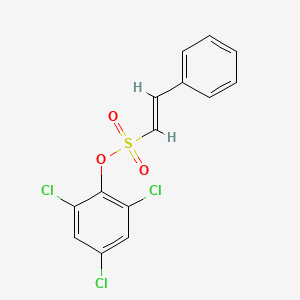

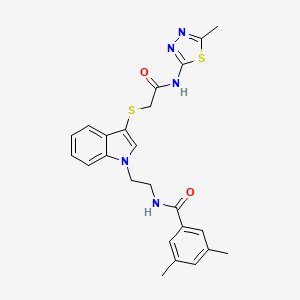

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

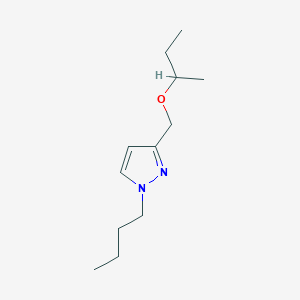

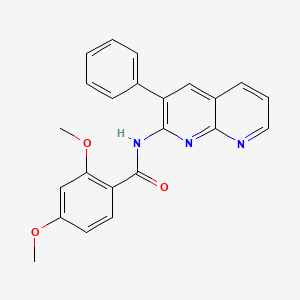

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)